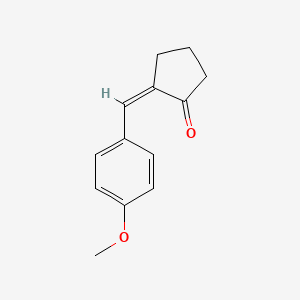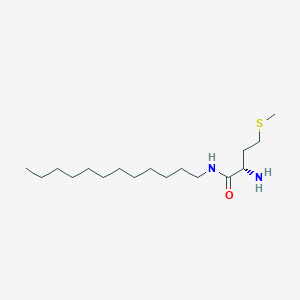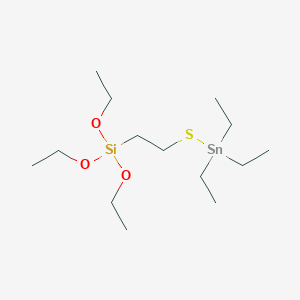
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane is a complex organometallic compound that features a unique combination of silicon, tin, and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon and organotin precursors, along with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical properties.
作用機序
The mechanism by which 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique combination of silicon, tin, and sulfur atoms allows it to form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.
類似化合物との比較
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane stands out due to its specific combination of functional groups and the presence of both silicon and tin atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
特性
CAS番号 |
60171-42-8 |
|---|---|
分子式 |
C14H34O3SSiSn |
分子量 |
429.3 g/mol |
IUPAC名 |
triethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C2H5.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-2;/h12H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
VEGKUEOBAXXZSI-UHFFFAOYSA-M |
正規SMILES |
CCO[Si](CCS[Sn](CC)(CC)CC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


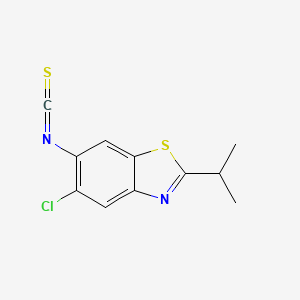
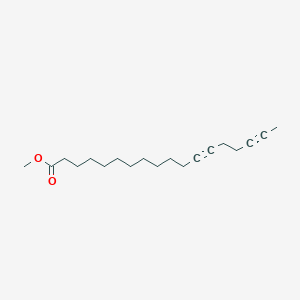
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
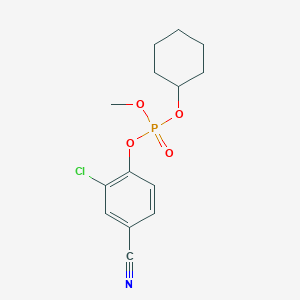
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
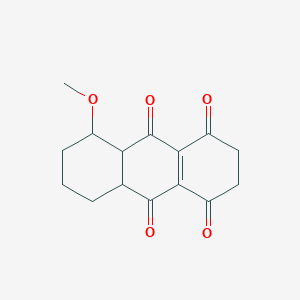

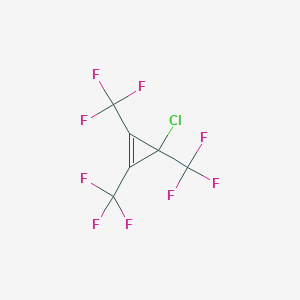
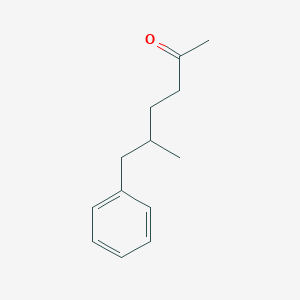
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
